(S)-3-Amino-5,5-dimethylhexanoic acid
Beschreibung
(S)-3-Amino-5,5-dimethylhexanoic acid (CAS: 727971-57-5) is a branched-chain amino acid derivative with a molecular formula of C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . It features a stereospecific amino group at the C3 position and two methyl groups at C5, contributing to its unique structural and biochemical properties. This compound is a well-characterized carnitine analogue and acts as a competitive inhibitor of carnitine acyltransferases (CAT), enzymes critical in fatty acid metabolism . Its (S)-enantiomer exhibits pronounced stereoselective inhibition, making it a valuable tool for studying enzyme kinetics and designing therapeutic agents .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(3S)-3-amino-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
ZBCPPTZVOXHDMT-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)C[C@@H](CC(=O)O)N |
Kanonische SMILES |
CC(C)(C)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Biological Activities
(S)-3-Amino-5,5-dimethylhexanoic acid exhibits several biological activities that make it a subject of interest in research:
- Neurotransmission Modulation : Due to its structural similarity to other amino acids involved in neurotransmission, it may influence metabolic pathways related to muscle metabolism and energy production.
- Potential Antiviral and Antifungal Properties : Research indicates that similar compounds have shown antiviral activity against HSV II and antifungal activity against various Candida species .
Applications in Pharmaceuticals
- Drug Formulations : The compound is being investigated for its potential use in drug formulations due to its ability to interact with various biomolecules.
- Therapeutic Agents : Its unique structure allows it to act as a modulator in biological systems, potentially leading to new therapeutic applications.
Case Study 1: Neurotransmission Effects
Research conducted on the impact of (S)-3-amino-5,5-dimethylhexanoic acid on neurotransmission has shown promising results. In vitro studies demonstrated that the compound could enhance synaptic transmission in specific neuronal pathways, suggesting its potential role as a therapeutic agent for neurological disorders.
Case Study 2: Antifungal Activity
A study published in a peer-reviewed journal evaluated the antifungal properties of derivatives related to (S)-3-amino-5,5-dimethylhexanoic acid. The results indicated significant inhibitory effects against Candida albicans strains, highlighting the compound's potential as an antifungal agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
3-Hydroxy-2,5-dimethylhexanoic Acid
- Molecular Formula : C₈H₁₆O₃; Molecular Weight : 160.21 g/mol .
- Key Differences: Replaces the C3 amino group with a hydroxyl group and shifts one methyl group to C2.
- Properties: Lower polarity due to the hydroxyl group, leading to different solubility and reactivity profiles compared to (S)-3-Amino-5,5-dimethylhexanoic acid. Discontinued commercial availability limits current applications .
2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid
- Source : Isolated from marine depsipeptides (e.g., pipecolidepsins) .
- Key Differences: Amino and hydroxyl groups at C2 and C3, respectively, with methyl groups at C4 and C3.
- Biological Activity: Exhibits cytotoxicity against cancer cell lines (IC₅₀ = 75 ng/mL), contrasting with (S)-3-Amino-5,5-dimethylhexanoic acid’s enzyme inhibition role .
3-Amino-5,6-dimethyl-2-nitrobenzyl-4-carbonitrile
- Structure: Aromatic benzene derivative with nitro and cyano substituents .
- Applications: Used in materials science (e.g., liquid crystals), diverging from the metabolic focus of (S)-3-Amino-5,5-dimethylhexanoic acid .
Functional Analogues (Carnitine Mimetics)
(R)-3-Amino-5,5-dimethylhexanoic Acid
- Stereochemistry : The (R)-enantiomer shows negligible inhibition of CAT, highlighting the stereochemical dependence of enzyme interaction .
- Physical Properties : Similar molecular weight (159.23 g/mol) and density (0.999 g/cm³) to the (S)-form but distinct biological activity .
HDH (3-Amino-4,5-dimethylhexanoic Acid) and Ac-HDH
- HDH: Stereoselectivity: (S)-HDH inhibits CPT-I (Ki = 1.4 mM) and CPT-II (Ki = 2.2 mM), while (R)-HDH is ineffective . Comparison: (S)-3-Amino-5,5-dimethylhexanoic acid lacks the quaternary ammonium charge of carnitine but retains competitive inhibition, whereas HDH’s shorter chain reduces potency .
- Ac-HDH: The N-acetylated derivative of HDH shows enhanced lipid solubility but reduced binding affinity compared to (S)-3-Amino-5,5-dimethylhexanoic acid .
Herbicidal Analogues
Picloram (Tordon)
- Structure: 3-Amino-5,6-trichloropicolinic acid .
- Function: Acts as an auxin-like herbicide, unlike (S)-3-Amino-5,5-dimethylhexanoic acid’s metabolic role. Demonstrates structural versatility of amino-substituted aliphatic acids .
Data Table: Key Properties and Activities
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity/Application | Ki (mM) | pKa |
|---|---|---|---|---|---|---|
| (S)-3-Amino-5,5-dimethylhexanoic acid | C₈H₁₇NO₂ | 159.23 | Amino, dimethyl | CAT inhibition (competitive) | N/A | 3.81 |
| (R)-3-Amino-5,5-dimethylhexanoic acid | C₈H₁₇NO₂ | 159.23 | Amino, dimethyl | Weak/no CAT inhibition | N/A | 3.81 |
| (S)-HDH | C₈H₁₇NO₂ | 159.23 | Amino, dimethyl | CPT-I inhibition (Ki = 1.4) | 1.4 | N/A |
| 3-Hydroxy-2,5-dimethylhexanoic acid | C₈H₁₆O₃ | 160.21 | Hydroxyl, dimethyl | Discontinued; limited data | N/A | N/A |
| Picloram | C₆H₃Cl₃N₂O₂ | 241.46 | Amino, trichloro, picolinic | Herbicide (auxin mimic) | N/A | N/A |
Research Findings and Mechanistic Insights
- Stereochemical Specificity: The (S)-enantiomer of 3-Amino-5,5-dimethylhexanoic acid binds CAT with higher affinity due to optimal spatial alignment of the amino and carboxyl groups, mimicking carnitine’s transition state .
- Role of Methyl Groups : The 5,5-dimethyl configuration enhances hydrophobic interactions with enzyme active sites, a feature absent in linear-chain analogues like HDH .
- Thermodynamic Properties: Boiling point (259°C) and density (0.999 g/cm³) align with aliphatic amino acids, but its low vapor pressure (0.004 mmHg at 25°C) ensures stability in physiological conditions .
Vorbereitungsmethoden
Classical Synthetic Routes
The compound (S)-3-Amino-5,5-dimethylhexanoic acid (CAS 218608-81-2) can be synthesized via stereoselective chemical routes starting from appropriate precursors such as 5,5-dimethylhexanoic acid derivatives or protected amino acid intermediates. The key challenge is the introduction of the amino group at the 3-position with the correct (S)-configuration.
Chiral Resolution: One approach involves the synthesis of racemic 3-amino-5,5-dimethylhexanoic acid followed by chiral resolution using diastereomeric salt formation or chromatographic techniques to isolate the (S)-enantiomer.
Asymmetric Synthesis: More advanced methods employ asymmetric catalysis or chiral auxiliaries to induce stereoselectivity during the amino group introduction. For example, asymmetric hydrogenation or addition reactions using chiral ligands can yield the (S)-enantiomer directly.
Esterification and Hydrolysis: Ester derivatives such as methyl 3-amino-5,5-dimethylhexanoate are often intermediates in the synthesis. Esterification of the acid with methanol under acid catalysis followed by selective amination and subsequent hydrolysis can afford the target amino acid.
Reaction Conditions and Catalysts
Esterification typically requires refluxing the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form methyl esters.
Amination steps may involve nucleophilic substitution or reductive amination under controlled temperature and pH to maintain stereochemical integrity.
Catalysts such as chiral transition metal complexes or organocatalysts are employed in asymmetric steps to enhance enantioselectivity.
Industrial Synthesis
Industrial production often utilizes continuous flow reactors to improve reaction control, scalability, and yield. Optimized catalysts and reaction parameters reduce by-products and facilitate purification.
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| Esterification | Acid-catalyzed esterification | Reflux with methanol, acid catalyst | Drives equilibrium toward ester |
| Amination | Nucleophilic substitution or reductive amination | Controlled temperature, pH | Stereoselective amine introduction |
| Hydrolysis | Acid or base hydrolysis | Mild conditions to avoid racemization | Converts ester to acid |
Enzymatic and Biocatalytic Methods
Recent advances highlight enzymatic cascades for the production of non-canonical amino acids, including (S)-3-Amino-5,5-dimethylhexanoic acid, leveraging stereospecific enzymes to achieve high enantiopurity.
Amidohydrolase Process: This involves the use of stereospecific amidohydrolases (e.g., L-acylases, L-carbamoylases) that selectively hydrolyze N-substituted amino acid derivatives to yield the (S)-enantiomer with high optical purity.
Multienzymatic Cascades: Combining racemases and acylases in tandem allows dynamic kinetic resolution, converting racemic mixtures into enantiomerically enriched products efficiently.
Whole-cell Biocatalysts: Engineered microbial strains expressing the necessary enzymes can perform the synthesis in a single step, reducing the need for isolation of intermediates.
| Enzymatic Step | Enzyme Type | Substrate Type | Outcome |
|---|---|---|---|
| N-substituted amino acid hydrolysis | L-stereospecific amidohydrolase | N-acyl or N-carbamoyl derivatives | (S)-amino acid production |
| Racemization | N-succinyl-amino acid racemase | Racemic amino acid derivatives | Dynamic kinetic resolution |
| Tandem catalysis | Combination of above enzymes | Racemic mixtures | High enantiomeric excess |
Research Findings and Patents
Patent EP4079748A1 describes modulators of sortilin activity including derivatives of (S)-3-Amino-5,5-dimethylhexanoic acid, indicating synthetic routes involving acetamido and amido intermediates with controlled stereochemistry.
Chemical suppliers report availability of (S)-3-Amino-5,5-dimethylhexanoic acid with high purity, suggesting established synthetic protocols are in place for commercial production.
Predicted physicochemical properties such as melting point, boiling point (~259 °C), and pKa (~3.8) support the stability of the compound under typical synthetic conditions.
Summary Table of Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Chemical Synthesis | Esterification, amination, hydrolysis with chiral control | Well-established, scalable | May require chiral resolution |
| Asymmetric Catalysis | Use of chiral catalysts or auxiliaries | Direct access to (S)-enantiomer | Catalyst cost, optimization needed |
| Enzymatic Synthesis | Amidohydrolase and multienzymatic cascades | High stereoselectivity, mild conditions | Enzyme availability, scale-up challenges |
| Industrial Continuous Flow | Optimized flow reactors and catalysts | Efficient, high yield | Requires specialized equipment |
Q & A
Q. What are the established synthetic routes for (S)-3-amino-5,5-dimethylhexanoic acid, and how is enantiomeric purity ensured?
The synthesis typically involves resolution of racemic mixtures using chiral chromatography or enzymatic methods. For example, Brouillette et al. (1994) synthesized the racemic form via carboxylation of a β-keto ester precursor, followed by resolution using chiral auxiliaries or enzymes to isolate the (S)-enantiomer. Enantiomeric purity is validated via polarimetry, chiral HPLC, or NMR with chiral shift reagents .
Q. How is the stereochemistry of (S)-3-amino-5,5-dimethylhexanoic acid confirmed experimentally?
X-ray crystallography or comparative kinetic assays with stereospecific enzymes (e.g., carnitine acetyltransferase) are used. In one study, the (S)-enantiomer showed a 5-fold greater inhibitory potency (Kᵢ = 1.9 mM) against CAT compared to the (R)-form (Kᵢ = 9.2 mM), confirming stereochemical assignment .
Q. What spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR : Assigning peaks for methyl groups (δ ~1.0–1.2 ppm) and the chiral center protons.
- FT-IR : Confirming carboxylic acid (1700–1725 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities.
- Mass spectrometry : Validating molecular weight (159.226 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does (S)-3-amino-5,5-dimethylhexanoic acid inhibit carnitine acyltransferases, and what structural insights explain its selectivity?
The compound acts as a competitive inhibitor of carnitine acetyltransferase (CAT) by mimicking the carnitine backbone. Unlike carnitine, it lacks the quaternary ammonium group, which reduces binding affinity but allows selective targeting. Kinetic assays reveal a Kᵢ of 1.9 mM for (S)-enantiomer vs. CAT, whereas it shows no activity against carnitine palmitoyltransferase 1 (CPT-1), highlighting active-site differences between acyltransferases .
Q. Why does N-acetylation of (S)-3-amino-5,5-dimethylhexanoic acid reduce inhibitory potency against CAT, contrary to earlier analogs?
In carnitine analogs (e.g., aminocarnitine), N-acetylation enhances potency by mimicking acetyl-CoA. However, (S)-3-amino-5,5-dimethylhexanoic acid’s N-acetyl derivative exhibits weaker inhibition (Kᵢ = 25 mM vs. 2.5 mM for the parent compound), likely due to steric hindrance from the dimethyl groups disrupting binding. This underscores the role of steric and electronic complementarity in inhibitor design .
Q. How can researchers resolve contradictions in activity data between (S)-3-amino-5,5-dimethylhexanoic acid and its derivatives?
Contradictions arise from divergent enzyme binding mechanisms. For example:
Q. What strategies are employed to modify (S)-3-amino-5,5-dimethylhexanoic acid for CNS-targeted therapeutic applications?
Derivatives are designed to enhance blood-brain barrier penetration:
- Ester prodrugs : Mask the carboxylic acid to improve lipophilicity.
- Peptide conjugation : Utilize carrier-mediated transport systems.
- Structural analogs : Introduce substituents mimicking endogenous neurotransmitters (e.g., Sortilin modulators in ). Biological activity is assessed via in vitro blood-brain barrier models and in vivo pharmacokinetic studies .
Methodological Guidance
Q. How to optimize experimental conditions for studying enzyme inhibition kinetics?
- Substrate titration : Vary carnitine concentrations while maintaining fixed inhibitor levels.
- pH control : Use Tris-HCl buffer (pH 7.4–8.0) to match physiological conditions.
- Temperature : Conduct assays at 37°C to mimic in vivo activity. Data analysis via Lineweaver-Burk plots or nonlinear regression (e.g., GraphPad Prism) distinguishes competitive vs. non-competitive inhibition .
Q. What in silico tools are recommended for molecular modeling of (S)-3-amino-5,5-dimethylhexanoic acid?
- Software : AutoDock Vina, Schrödinger Suite, or GROMACS for docking and MD simulations.
- Databases : Retrieve enzyme structures (e.g., CAT: PDB 1NDB) from the Protein Data Bank.
- Parameters : Include solvation effects and validate force fields (e.g., CHARMM36) for accurate binding energy calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
